![molecular formula C20H19Cl2N7 B11682028 4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine ring, a pyrrolidine ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:
Formation of the Hydrazone Linkage: This step involves the reaction of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Form the Triazine Ring: The hydrazone is then reacted with cyanuric chloride under basic conditions to form the triazine ring.
Introduction of the Pyrrolidine Ring: Finally, the pyrrolidine ring is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can also occur, potentially converting the hydrazone to a hydrazine.
Substitution: The triazine and pyrrolidine rings can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include various substituted triazines and pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The hydrazone linkage is particularly interesting for its ability to form reversible covalent bonds with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The triazine ring is a common motif in many drugs, and the pyrrolidine ring can enhance the compound’s binding affinity and selectivity.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The triazine and pyrrolidine rings can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(MORPHOLIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound features a morpholine ring instead of a pyrrolidine ring.
4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE: This compound features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 4-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE lies in its combination of a triazine ring, a pyrrolidine ring, and a hydrazone linkage
Properties
Molecular Formula |
C20H19Cl2N7 |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
2-N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19Cl2N7/c21-16-10-6-7-14(17(16)22)13-23-28-19-25-18(24-15-8-2-1-3-9-15)26-20(27-19)29-11-4-5-12-29/h1-3,6-10,13H,4-5,11-12H2,(H2,24,25,26,27,28)/b23-13+ |
InChI Key |
HPCYDGDIVIEKEE-YDZHTSKRSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)Cl)Cl)NC4=CC=CC=C4 |
Origin of Product |
United States |
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